molecular formula C9H18Cl3O4P B565998 Tris(1-chloro-2-propyl) Phosphate-d18 CAS No. 1447569-78-9

Tris(1-chloro-2-propyl) Phosphate-d18

Cat. No.: B565998
CAS No.: 1447569-78-9
M. Wt: 345.673
InChI Key: KVMPUXDNESXNOH-WMQNGQRQSA-N
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Description

Tris(1-chloro-2-propyl) Phosphate-d18 is a deuterium-labeled organophosphorus compound. It is a derivative of Tris(1-chloro-2-propyl) Phosphate, where hydrogen atoms are replaced with deuterium. This compound is primarily used in scientific research as a stable isotope-labeled standard for various analytical applications .

Safety and Hazards

TCPP is a known suspected carcinogen . It is not effectively removed by traditional water treatments such as biological, chlorination, and UV irradiation . When heated to decomposition, TCPP emits very toxic fumes .

Future Directions

Given the potential hazards associated with TCPP, there is a need for more research into safer alternatives and more effective methods for its removal from the environment. The degradation of TCPP in soil and its high degradations in different types of soils have been studied , suggesting potential future directions for research in this area.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Tris(1-chloro-2-propyl) Phosphate-d18 typically involves the reaction of 1-chloro-2-propanol-d6 with phosphorus oxychloride. The reaction is carried out under controlled conditions to ensure the complete substitution of hydrogen with deuterium .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and stringent quality control measures to ensure the consistency and purity of the final product .

Comparison with Similar Compounds

Comparison: Tris(1-chloro-2-propyl) Phosphate-d18 is unique due to its deuterium labeling, which provides enhanced stability and allows for precise analytical measurements. Compared to its non-deuterated counterparts, it offers improved accuracy in mass spectrometric analyses and is less prone to isotopic fractionation .

Properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for Tris(1-chloro-2-propyl) Phosphate-d18 involves the reaction of 1-chloro-2-propanol with phosphorus oxychloride, followed by the reaction of the resulting product with 2-propanol and deuterium oxide.", "Starting Materials": [ "1-chloro-2-propanol", "Phosphorus oxychloride", "2-propanol", "Deuterium oxide" ], "Reaction": [ "Step 1: Mix 1-chloro-2-propanol and phosphorus oxychloride in a flask and heat the mixture under reflux for several hours.", "Step 2: Cool the mixture and add 2-propanol to the flask. Heat the mixture under reflux for several hours.", "Step 3: Cool the mixture and add deuterium oxide to the flask. Heat the mixture under reflux for several hours.", "Step 4: Isolate the product by filtration or distillation, and purify it using standard techniques." ] }

CAS No.

1447569-78-9

Molecular Formula

C9H18Cl3O4P

Molecular Weight

345.673

IUPAC Name

tris(1-chloro-1,1,2,3,3,3-hexadeuteriopropan-2-yl) phosphate

InChI

InChI=1S/C9H18Cl3O4P/c1-7(4-10)14-17(13,15-8(2)5-11)16-9(3)6-12/h7-9H,4-6H2,1-3H3/i1D3,2D3,3D3,4D2,5D2,6D2,7D,8D,9D

InChI Key

KVMPUXDNESXNOH-WMQNGQRQSA-N

SMILES

CC(CCl)OP(=O)(OC(C)CCl)OC(C)CCl

Synonyms

Tris(2-chloroisopropyl) Phosphate-d18;  Antiblaze 80-d18;  Antiblaze TMCP-d18;  Daltoguard F-d18;  Fyrol PCF-d18;  Hostaflam OP 820-d18;  Levagard PP-d18;  Levagard PP-Z-d18;  PUMA 4010-d18;  TCPP-d18;  Tolgard TMCP-d18;  Tris(1-methyl-2-chloroethyl) Phosphate-

Origin of Product

United States

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